

what is 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

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An In-Depth Technical Guide to **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core properties, synthesis, mechanisms of action, and practical applications, grounding all claims in authoritative data.

Introduction and Strategic Importance

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 52722-86-8) is a substituted piperidine derivative characterized by a sterically hindered amine core.^[1] While not an end-product for many applications, its true value lies in its role as a versatile and crucial building block.^{[2][3]} Its primary significance stems from its position as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).^[3] HALS are essential additives that protect polymers and plastics from degradation caused by UV light and thermal stress, dramatically extending the lifespan and performance of materials in demanding environments.^{[1][4]}

Furthermore, its structure serves as a precursor for creating stable nitroxide radicals, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are instrumental in various

fields, including as antioxidants and spin labels in biomedical research.[\[5\]](#)[\[6\]](#) This dual utility makes it a compound of significant interest in both industrial material science and advanced pharmaceutical research.

Physicochemical Properties

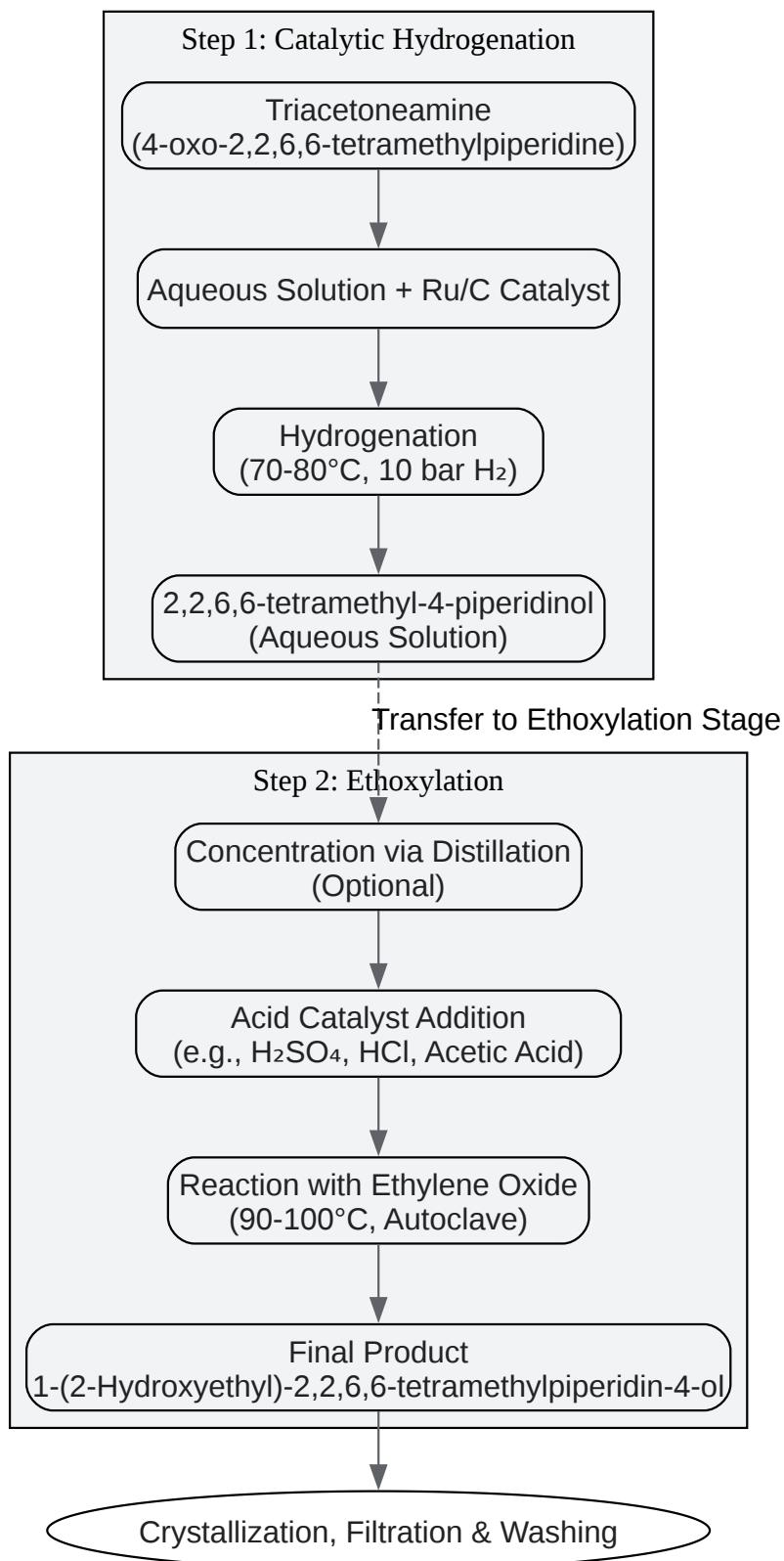
The compound is a white to off-white crystalline solid under standard conditions.[\[3\]](#) Its molecular structure, featuring two hydroxyl groups and a sterically hindered secondary amine, dictates its chemical reactivity and physical properties.

Property	Value	Source(s)
CAS Number	52722-86-8	[7] [8]
Molecular Formula	C ₁₁ H ₂₃ NO ₂	[7] [9]
Molecular Weight	201.31 g/mol	[7] [9]
IUPAC Name	1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol	[7]
Appearance	White to off-white powder or crystals	[3]
Melting Point	180-184 °C	[3]
Boiling Point	302.6 °C	[3]
Purity	Typically ≥95-98% (by GC)	[10] [11]
Storage	Room Temperature, in a dry, cool place	[3]

Industrial Synthesis Pathway

The industrial synthesis of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol** is a robust two-step process designed for high yield and purity, avoiding the complex isolation of intermediates that plagued earlier methods.[\[2\]](#) The process starts from the readily available 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetoneamine.[\[2\]](#)

Logical Workflow for Synthesis



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Caption: Industrial synthesis workflow for **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol**.

Detailed Experimental Protocol

The following protocol is a synthesis based on the process outlined in U.S. Patent 4,731,448A. [2] This self-validating system ensures high yield by driving the reactions to completion and simplifying product isolation.

Step 1: Catalytic Reduction of Triacetoneamine

- **Reactor Charging:** An aqueous solution of triacetoneamine (e.g., 1800 kg of 92-98% pure triacetoneamine diluted with 2200 liters of water) is charged into a high-pressure reactor.[2]
- **Catalyst Addition:** A hydrogenation catalyst, preferably ruthenium on a carbon support (Ru/C), is added to the mixture.[2]
- **Hydrogenation:** The reactor is pressurized with hydrogen gas to approximately 10 bar. The reaction mixture is heated to 70-80°C and agitated.[2]
 - **Causality:** The Ru/C catalyst provides a surface for the efficient reduction of the ketone group on the piperidine ring to a hydroxyl group. The elevated temperature and pressure increase the reaction rate and ensure complete conversion.
- **Reaction Monitoring:** The reaction is monitored by gas chromatography (GC) to confirm the disappearance of the triacetoneamine starting material.[2] The resulting product is an aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol.[2]

Step 2: Reaction with Ethylene Oxide (Ethoxylation)

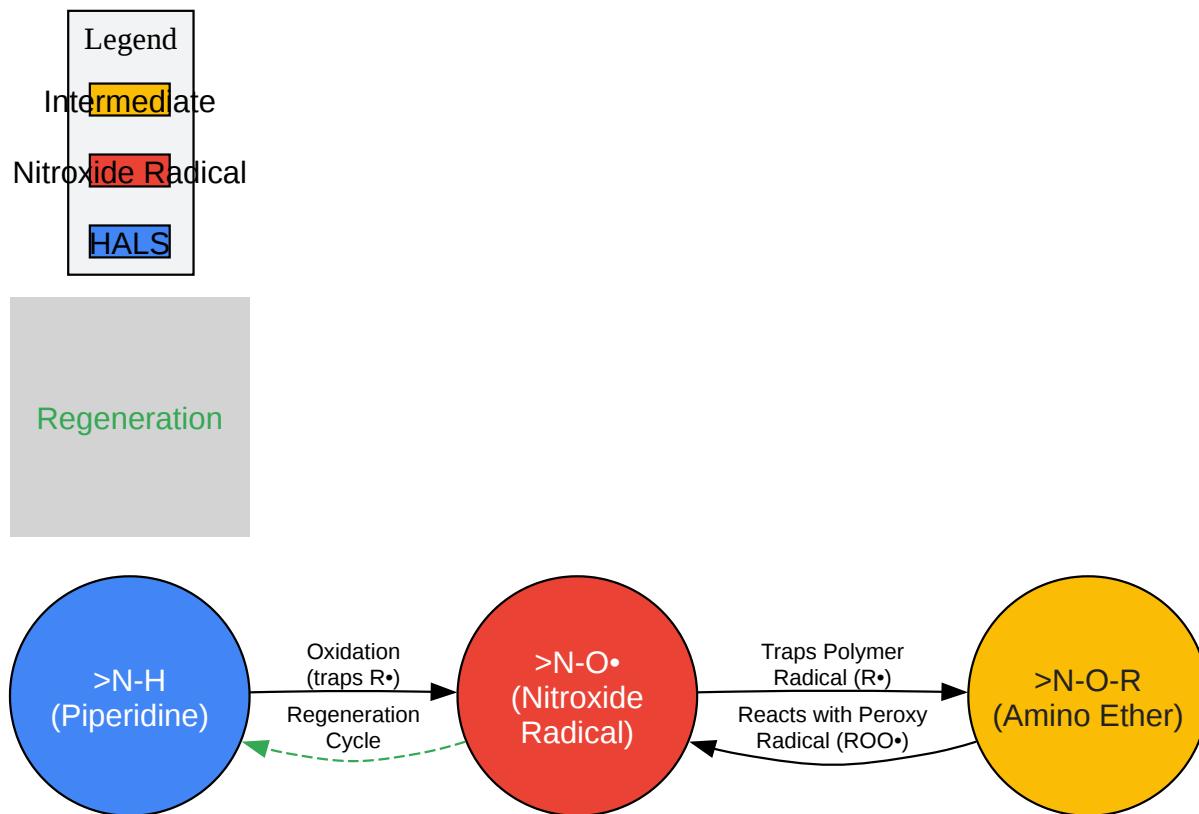
- **Concentration (Optional but Recommended):** The aqueous solution of 2,2,6,6-tetramethyl-4-piperidinol may be concentrated by distilling off a portion of the water under vacuum. This increases the concentration of the reactant for the subsequent step.[2]
- **Acid Catalysis:** The concentrated solution is transferred to an autoclave. A catalytic amount of an acid (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) is added.[2][5]

- Causality: The acid protonates the oxygen atom of ethylene oxide, making the epoxide ring more susceptible to nucleophilic attack by the secondary amine of the piperidinol intermediate. This catalysis is crucial for an efficient and controlled reaction.
- Ethylene Oxide Addition: The autoclave is heated to approximately 90-100°C. A slight molar excess (10-35%) of ethylene oxide is rapidly introduced.[2] The reaction is exothermic, and the temperature will rise (quasi-adiabatic conditions).[2]
- Reaction Completion: The mixture is held at temperature for a total reaction time of about 3 hours to ensure complete conversion.[2]
- Isolation and Purification: The hot reaction mixture is discharged and cooled to approximately 20°C with stirring, causing the product to crystallize. The white crystals of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol** are isolated by filtration, washed with water and a non-polar solvent like toluene to remove impurities, and then dried.[2] Yields from this process are reported to be very high, often exceeding 90%. [2]

Core Applications and Mechanism of Action Intermediate for Hindered Amine Light Stabilizers (HALS)

The primary application of this compound is as a building block for more complex, often oligomeric, HALS.[2][3] HALS are exceptionally efficient and long-lasting stabilizers for polymers because they function via a regenerative catalytic cycle, often called the Denisov Cycle.[1][12] They do not absorb UV radiation but instead act by scavenging free radicals formed during photo-oxidation.[1]

Mechanism: The HALS Catalytic Cycle



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Caption: Simplified Denisov cycle for HALS polymer stabilization.

- Initiation: The hindered amine ($>\text{N-H}$) reacts with polymer radicals ($\text{P}\cdot$) or peroxy radicals ($\text{POO}\cdot$) to form a stable nitroxide radical ($>\text{N-O}\cdot$).^[1]
- Radical Trapping: This nitroxide radical is a highly effective scavenger of carbon-centered polymer radicals ($\text{P}\cdot$), forming an amino ether ($>\text{N-O-P}$).^[12]
- Regeneration: The amino ether can then react with another peroxy radical ($\text{POO}\cdot$), which regenerates the nitroxide radical ($>\text{N-O}\cdot$) and produces non-radical, stable polymer products.
^[4]

This cyclic process allows a single HALS molecule to neutralize many radical species, providing durable, long-term protection to the polymer matrix.

Precursor to Stable Nitroxide Radicals

1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can be oxidized to its corresponding nitroxide radical, a derivative of 4-Hydroxy-TEMPO (TEMPOL).[\[5\]](#) This oxidation can be achieved using reagents like hydrogen peroxide with a metal salt catalyst.[\[13\]](#) These stable radicals have significant applications in biomedical research as:

- Antioxidants: They can mimic superoxide dismutase (SOD) activity, scavenging reactive oxygen species.
- Spin Probes: Their paramagnetic nature makes them useful as contrast agents in magnetic resonance imaging (MRI) and probes in electron paramagnetic resonance (EPR) spectroscopy.[\[14\]](#)

Analytical Characterization

Ensuring the purity and identity of **1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol** is critical for its use as an intermediate. Several analytical techniques are employed:

- Gas Chromatography (GC): As mentioned in the synthesis patent, GC is the preferred method for monitoring reaction progress and determining the final purity of the product.[\[2\]](#) Commercial suppliers often specify purity as determined by GC.[\[11\]](#)
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight (201.31 g/mol) and fragmentation patterns of the compound.[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the O-H stretch from the two hydroxyl groups and the C-N stretch of the tertiary amine.[\[7\]](#)
- Reference Standard: The compound itself is used as a fully characterized chemical reference standard for analytical method development and validation in quality control applications.[\[9\]](#)

Safety and Handling

While a valuable chemical, proper handling is essential. The compound is associated with several hazards according to the Globally Harmonized System (GHS).[\[7\]](#)

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[7]
H318 / H319	Causes serious eye damage / irritation	[7]
H335	May cause respiratory irritation	[7]
H302	Harmful if swallowed	
H412	Harmful to aquatic life with long lasting effects	

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[\[15\]](#)
- Ventilation: Use only in a well-ventilated area or with a chemical fume hood to avoid inhalation of dust.[\[15\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong acids.[\[3\]\[15\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[15\]](#)

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